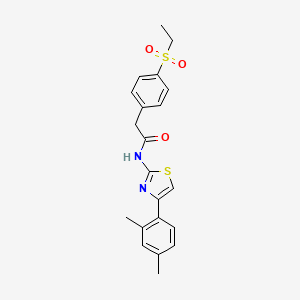
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemically synthesized molecule that likely exhibits a range of interactions due to its structural components. While the specific compound is not directly studied in the provided papers, similar compounds with thiazolyl and acetamide groups have been synthesized and characterized, suggesting that the compound may have comparable properties and potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of this compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, a compound with a thiazolyl acetamide moiety crystallized in the monoclinic space group P21/c, with specific unit cell dimensions, and its structure was further analyzed using Hirshfeld surface analysis and density functional theory (DFT) . These techniques could be employed to determine the molecular structure of this compound and to predict its electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied through their interactions with DNA bases, where the compounds acted as electron acceptors or donors depending on the nature of the base . Such analyses are crucial in understanding the chemical behavior of the compound in biological systems and could be indicative of the reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by spectroscopic methods and thermodynamic calculations. The stability of the molecules, arising from hyperconjugative interactions and charge delocalization, was analyzed using natural bond orbital analysis (NBO), and thermodynamic properties were calculated at different temperatures . These properties are essential for understanding the behavior of the compound under various conditions and could guide the analysis of the physical and chemical properties of this compound.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Thiazole derivatives, such as N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, have been studied extensively for their potential anticancer activities. For instance, a study by Duran and Demirayak (2012) synthesized thiazole acetamide derivatives and investigated their anticancer activities against various human tumor cell lines, finding compounds with reasonable anticancer activity against melanoma-type cell lines (Duran & Demirayak, 2012). Additionally, Yurttaş et al. (2015) synthesized benzothiazole derivatives and evaluated their antitumor activity in vitro against approximately 60 human tumor cell lines, identifying compounds with considerable anticancer activity (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities
These derivatives have also been explored for antimicrobial and antifungal activities. Saravanan et al. (2010) synthesized novel thiazole derivatives and evaluated their anti-bacterial and anti-fungal activities, finding significant activity against various microbial species (Saravanan et al., 2010). Similarly, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use, demonstrating promising results (Darwish et al., 2014).
Analgesic and Anti-Inflammatory Applications
Research has also been conducted on the potential analgesic and anti-inflammatory properties of these compounds. Saravanan et al. (2011) investigated the analgesic activity of synthesized thiazole derivatives, identifying compounds with significant activity (Saravanan et al., 2011). Furthermore, Sunder and Maleraju (2013) synthesized derivatives with notable anti-inflammatory activity (Sunder & Maleraju, 2013).
Antioxidant Activity
Talapuru et al. (2014) explored the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, including thiazole derivatives, finding compounds with excellent antioxidant activity (Talapuru et al., 2014).
Chemical Properties and Synthesis
The synthesis and chemical properties of thiazole derivatives have been a focus of research too. Duran and Canbaz (2013) investigated the pKa values of newly synthesized thiazole acetamide derivatives, providing insights into their chemical properties (Duran & Canbaz, 2013).
Eigenschaften
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-4-28(25,26)17-8-6-16(7-9-17)12-20(24)23-21-22-19(13-27-21)18-10-5-14(2)11-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQJGNQFAICRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

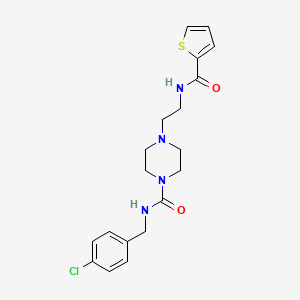
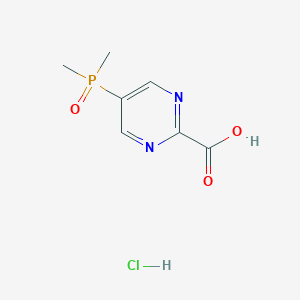
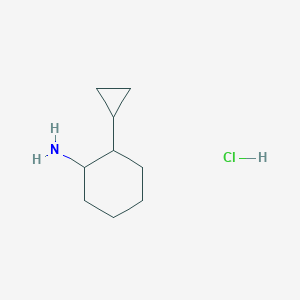
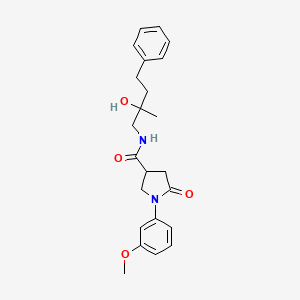
![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)
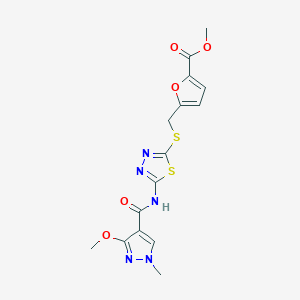
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)
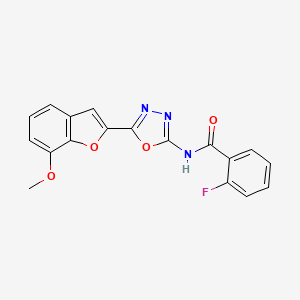
![5-((4-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2517855.png)
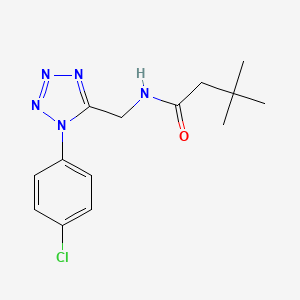


![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)